molecular formula C10H20ClN3O2 B13497800 Tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride

Tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride

Cat. No.: B13497800
M. Wt: 249.74 g/mol
InChI Key: ODQHUVJJHDECES-UHFFFAOYSA-N
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Description

Tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methylamino group, and a tetrahydropyrazine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dichloromethane and reagents like anhydrous magnesium sulfate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride include other pyrazine derivatives and tert-butyl esters. Examples include:

  • Tert-butyl 5-(amino)-1,2,3,6-tetrahydropyrazine-1-carboxylate
  • Tert-butyl 5-(ethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H20ClN3O2

Molecular Weight

249.74 g/mol

IUPAC Name

tert-butyl 3-methyliminopiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19N3O2.ClH/c1-10(2,3)15-9(14)13-6-5-12-8(7-13)11-4;/h5-7H2,1-4H3,(H,11,12);1H

InChI Key

ODQHUVJJHDECES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=NC)C1.Cl

Origin of Product

United States

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